CK2α Inhibitory Activity: Peripheral C(7)-Bromination Versus Central C(5)/C(6)-Bromination
In a comprehensive SAR study of bromobenzotriazole isomers, halogenation at the peripheral C(4)/C(7) positions was shown to cause a significant decrease in pKa of the triazole proton but virtually no gain in CK2α inhibitory activity, in stark contrast to bromination at the central vicinal C(5)/C(6) atoms, which dramatically improved potency. This establishes that the 7‑bromo substitution pattern produces a distinctly weaker CK2α inhibitor than the corresponding 5‑bromo, 6‑bromo, or 5,6‑dibromo isomers [1].
| Evidence Dimension | CK2α inhibitory potency (IC50) – position‑dependent contribution |
|---|---|
| Target Compound Data | Peripheral C(7)‑bromination: minimal to no improvement in IC50 over unsubstituted benzotriazole (Bt, IC50 >2 mM) |
| Comparator Or Baseline | Central C(5)/C(6)‑bromination leads to a large decrease in IC50; 5,6‑di‑Br₂Bt and 4,5,6‑Br₃Bt are almost as potent as TBBt |
| Quantified Difference | Qualitative: C(7)‑bromination does not lead to a decrease in IC50; gain in inhibitory activity is negligible relative to C(5)/C(6) substitution |
| Conditions | In vitro inhibition of recombinant human CK2α; pKa and IC50 determined experimentally [1] |
Why This Matters
For scientists designing CK2‑targeted probes, the 7‑bromo‑1‑propyl derivative offers a low‑potency control or a selective starting point that avoids the strong CK2 inhibition seen with 5‑ or 6‑bromo isomers, enabling structure‑selectivity relationship dissection.
- [1] Wąsik, R., Wińska, P., Poznański, J., & Shugar, D. (2012). Isomeric Mono-, Di-, and Tri-Bromobenzo-1H-Triazoles as Inhibitors of Human Protein Kinase CK2α. PLoS ONE, 7(11), e48898. View Source
